

Benzpyrimoxan: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: *Benzpyrimoxan*

Cat. No.: *B6230765*

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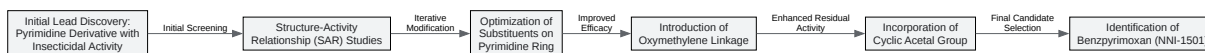
For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzpyrimoxan is a novel insecticide characterized by a unique benzyloxypyrimidine structure, demonstrating exceptional efficacy against rice planthoppers, including strains resistant to existing insecticides.[1][2][3][4] Developed by Nihon Nohyaku Co., Ltd., its distinctive mode of action as an ecdysone titer disruptor sets it apart from other insect growth regulators.[5][6] This disruption of the normal molting process leads to the death of nymphs.[5][7] Notably, **Benzpyrimoxan** exhibits low toxicity to non-target organisms such as pollinators and beneficial arthropods, making it a valuable component for Integrated Pest Management (IPM) programs.[1][3][4] This technical guide provides an in-depth overview of the discovery, a detailed synthesis pathway, experimental protocols for its biological evaluation, and a summary of its insecticidal activity.

Discovery and Development

The discovery of **Benzpyrimoxan** was the result of a systematic structure-activity relationship (SAR) study starting from a lead pyrimidine derivative. Initial compounds showed insecticidal activity but lacked sufficient residual efficacy compared to existing insect growth regulators like buprofezin.[1] Through iterative modifications of the pyrimidine ring, the introduction of an oxymethylene linkage, and the incorporation of a cyclic acetal group, researchers were able to significantly enhance the compound's performance, leading to the identification of **Benzpyrimoxan** (NNI-1501).[1]

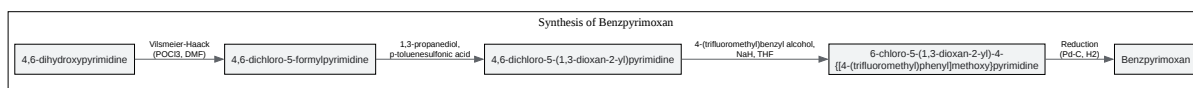


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Figure 1: Logical workflow of the discovery process of **Benzpyrimoxan**.

Synthesis Pathway

The synthesis of **Benzpyrimoxan** is a multi-step process starting from 4,6-dihydroxypyrimidine. The key steps involve a Vilsmeier-Haack reaction, acetal formation, nucleophilic substitution, and a final reduction.[1][8]



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Figure 2: Chemical synthesis pathway of **Benzpyrimoxan**.

Experimental Protocols

Synthesis of Benzpyrimoxan

A detailed, step-by-step protocol for the laboratory-scale synthesis of **Benzpyrimoxan** is provided below, based on published literature.[1][7][8]

Step 1: Synthesis of 4,6-dichloro-5-formylpyrimidine

- To a stirred solution of phosphorus oxychloride, slowly add N,N-dimethylformamide (DMF) at 0°C.
- After the addition is complete, add 4,6-dihydroxypyrimidine to the mixture.

- Heat the reaction mixture at 90°C for 3 hours.
- After cooling, pour the reaction mixture into ice water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine

- Dissolve the crude 4,6-dichloro-5-formylpyrimidine in toluene.
- Add 1,3-propanediol and a catalytic amount of p-toluenesulfonic acid.
- Reflux the mixture with a Dean-Stark apparatus to remove water.
- After the reaction is complete, cool the mixture and wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
- Purify the residue by silica gel chromatography to obtain the desired product.

Step 3: Synthesis of 6-chloro-5-(1,3-dioxan-2-yl)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrimidine

- To a solution of 4-(trifluoromethyl)benzyl alcohol in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) at 0°C.
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine in THF.
- Stir the reaction mixture at room temperature for 2 hours.
- Quench the reaction with water and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

- Purify the crude product by silica gel chromatography.

Step 4: Synthesis of **Benzpyrimoxan**

- Dissolve the product from Step 3 in a suitable solvent such as methanol.
- Add a palladium on carbon (Pd/C) catalyst.
- Hydrogenate the mixture under a hydrogen atmosphere.
- After the reaction is complete, filter off the catalyst.
- Concentrate the filtrate under reduced pressure to yield **Benzpyrimoxan**.

Insecticidal Activity Bioassay

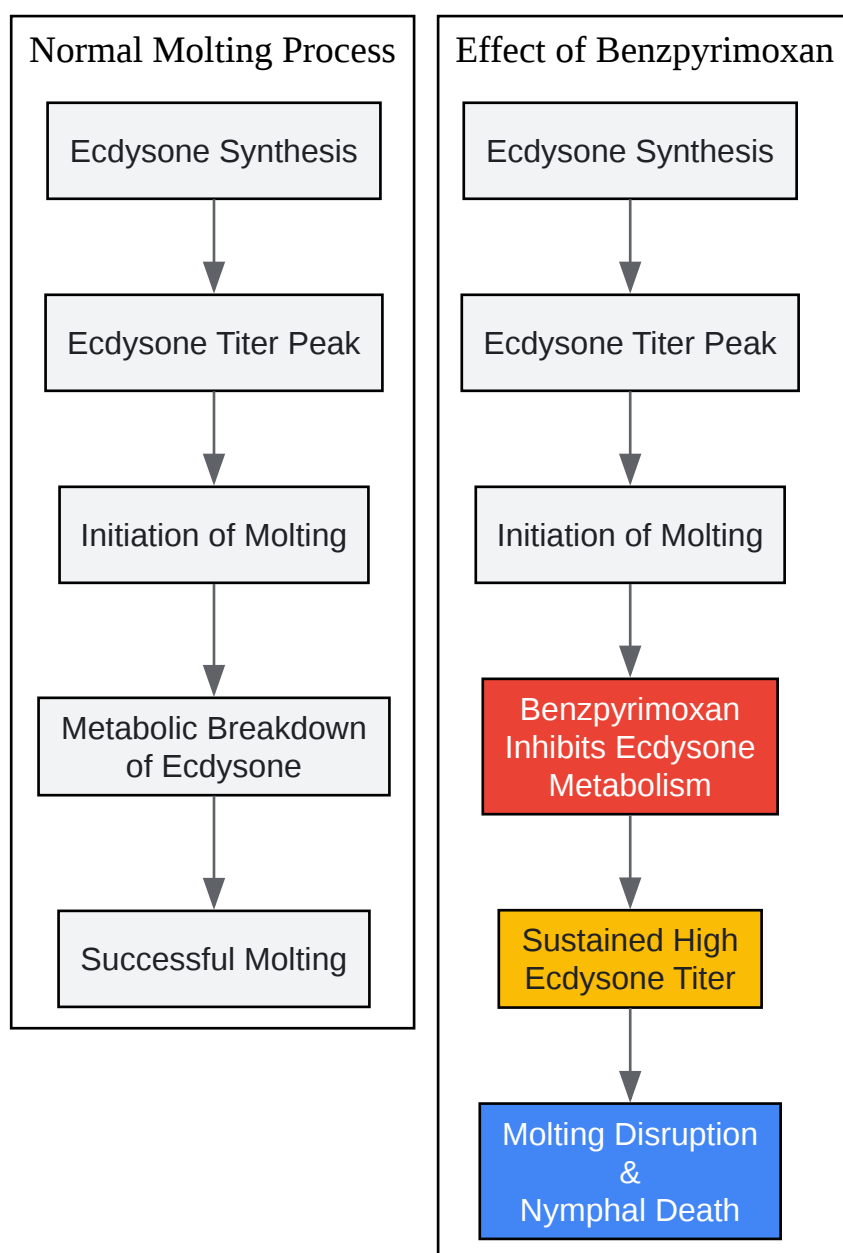
The following protocol is a generalized method for assessing the insecticidal activity of **Benzpyrimoxan** against rice planthoppers.^{[1][8]}

- **Insect Rearing:** Maintain a susceptible strain of brown planthopper (BPH), *Nilaparvata lugens*, on rice seedlings in a controlled environment (e.g., 25±1°C, 60-70% relative humidity, 16:8 hour light:dark photoperiod).
- **Test Solution Preparation:** Prepare a stock solution of **Benzpyrimoxan** in a suitable solvent (e.g., acetone). Make serial dilutions with water containing a wetting agent to achieve the desired test concentrations.
- **Treatment Application:** Apply the test solutions to rice seedlings by spraying or dipping.
- **Insect Infestation:** Once the treated seedlings are dry, place a set number of BPH nymphs (e.g., 10 third-instar nymphs) onto each seedling.
- **Mortality Assessment:** Maintain the infested seedlings under the same controlled conditions as for rearing. Assess nymphal mortality at specified time intervals (e.g., 3, 5, and 7 days after infestation).
- **Data Analysis:** Calculate the mortality rates and determine the LC50 (lethal concentration for 50% of the population) values using probit analysis.

Mode of Action: Ecdysone Titer Disruption

Benzpyrimoxan's mode of action is the disruption of the ecdysone titer in insects.[5] Ecdysone is a crucial steroid hormone that regulates molting. Normally, the ecdysone level peaks to initiate the molting process and then decreases to allow for the shedding of the old cuticle.

Benzpyrimoxan interferes with the metabolic breakdown of ecdysone, causing the titer to remain abnormally high.[9] This sustained high level of ecdysone disrupts the normal molting process, leading to the death of the insect nymph.[5][9]



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